

Boc-NH-PEG2-NH-Boc chemical structure and IUPAC name

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Compound of Interest

Compound Name: Boc-NH-PEG2-NH-Boc

Cat. No.: B1667353

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An In-depth Technical Guide to Boc-NH-PEG2-NH-Boc

For researchers, scientists, and professionals in drug development, understanding the chemical properties and applications of bifunctional linkers is paramount. This guide provides a detailed overview of **Boc-NH-PEG2-NH-Boc**, a versatile PEGylated linker used extensively in bioconjugation and as a foundational component in the synthesis of complex therapeutic molecules like Proteolysis Targeting Chimeras (PROTACs).

Core Compound Details

Chemical Structure:

The chemical structure of **Boc-NH-PEG2-NH-Boc** is characterized by a short diethylene glycol (PEG2) spacer flanked by two amine groups, each protected by a tert-butyloxycarbonyl (Boc) group.

IUPAC Name: di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl))dicarbamate^{[1][2]}

SMILES: O=C(OC(C)(C)C)NCCOCCOCCNC(OC(C)(C)C)C=O

Physicochemical and Quantitative Data

The following table summarizes the key quantitative data for **Boc-NH-PEG2-NH-Boc** and its immediate precursor. While specific experimental data for the melting point and appearance of **Boc-NH-PEG2-NH-Boc** is not widely published, properties of a structurally similar compound are provided for reference.

Property	Value	Source(s)
IUPAC Name	di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl))dicarbamate	[1][2]
Synonyms	Boc-NH-PEG2-NH-Boc	[2]
CAS Number	475591-59-4	
Molecular Formula	C ₁₆ H ₃₂ N ₂ O ₆	
Molecular Weight	348.4 g/mol	
Appearance	White to Light yellow powder to crystal (Data for the related compound Di-tert-butyl [Azanediylbis(ethane-2,1-diyl)]dicarbamate)	
Melting Point	67.0 to 71.0 °C (Data for the related compound Di-tert-butyl [Azanediylbis(ethane-2,1-diyl)]dicarbamate)	
Solubility	Generally soluble in water, aqueous buffers, chloroform, methylene chloride, DMF, and DMSO. Less soluble in alcohols and toluene. Insoluble in ether. (General for PEG derivatives)	
Precursor Name	1,8-Diamino-3,6-dioxaoctane	
Precursor CAS	929-59-9	
Precursor Mol. Wt.	148.20 g/mol	
Precursor Appearance	Liquid	
Precursor Density	1.01 g/cm ³ at 20 °C	

Precursor Boiling Pt.105-109 °C at 6 mm Hg

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis of **Boc-NH-PEG2-NH-Boc** and its subsequent use in a typical bioconjugation workflow.

Protocol 1: Synthesis of Boc-NH-PEG2-NH-Boc

This protocol describes the di-protection of the primary amine groups of 1,8-diamino-3,6-dioxaoctane using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

- 1,8-Diamino-3,6-dioxaoctane
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Dichloromethane (DCM), anhydrous
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Magnetic stirrer and stir bar
- Round-bottom flask
- Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask, dissolve 1,8-diamino-3,6-dioxaoctane (1.0 eq) in anhydrous dichloromethane (approx. 10 mL per gram of diamine).
- Add triethylamine (2.2 eq) to the solution and stir at room temperature for 10 minutes.
- In a separate container, dissolve di-tert-butyl dicarbonate (2.2 eq) in a minimal amount of anhydrous DCM.
- Add the (Boc)₂O solution dropwise to the stirring diamine solution over 30 minutes.
- Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x volume of organic layer) and brine (2 x volume of organic layer).
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by column chromatography on silica gel if necessary to yield pure **Boc-NH-PEG2-NH-Boc**.

Protocol 2: Application in PROTAC Synthesis - Deprotection and Amide Coupling

This protocol outlines a representative workflow for using **Boc-NH-PEG2-NH-Boc** as a linker. It involves the acidic removal of the Boc protecting groups followed by a standard amide bond formation with a carboxylic acid-bearing molecule (e.g., a ligand for a target protein).

Part A: Boc Deprotection

Materials:

- **Boc-NH-PEG2-NH-Boc**
- Dichloromethane (DCM)

- Trifluoroacetic acid (TFA)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Rotary evaporator

Procedure:

- Dissolve **Boc-NH-PEG2-NH-Boc** (1.0 eq) in dichloromethane (approx. 20 mL per gram).
- Add trifluoroacetic acid (10-20 eq, typically a 20-50% v/v solution of TFA in DCM) to the solution.
- Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is consumed.
- Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
- Re-dissolve the residue in DCM and concentrate again (repeat 2-3 times) to ensure complete removal of TFA.
- The resulting product, the diamine-PEG2 linker as its TFA salt, is typically used in the next step without further purification. For long-term storage or if required, the free diamine can be obtained by neutralization with a base (e.g., washing with saturated NaHCO_3 solution) and extraction.

Part B: Amide Coupling

Materials:

- Deprotected NH_2 -PEG2- NH_2 linker (from Part A)
- Carboxylic acid-containing molecule (e.g., target protein ligand) (2.0 eq)
- Amide coupling reagent, e.g., HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.1 eq)

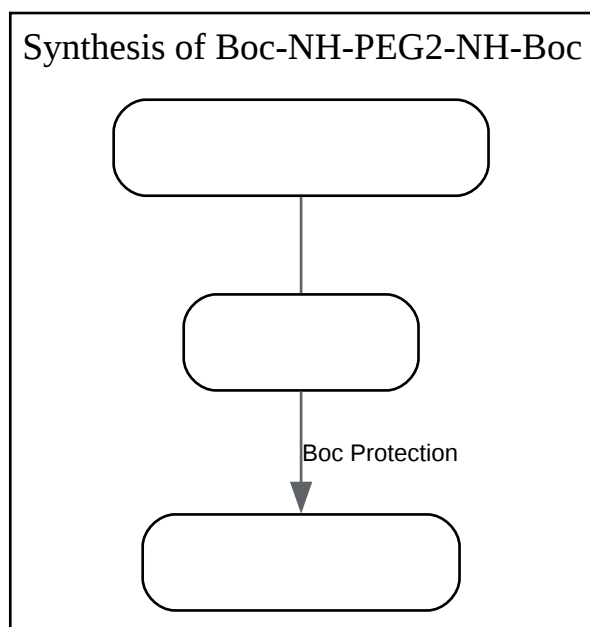
- Anhydrous N,N-Dimethylformamide (DMF)
- Diisopropylethylamine (DIPEA) (4.0 eq)

Procedure:

- In a dry flask, dissolve the carboxylic acid-containing molecule (2.0 eq) and HATU (2.1 eq) in anhydrous DMF.
- Add DIPEA (2.0 eq) to the mixture and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
- Dissolve the deprotected NH₂-PEG2-NH₂ linker (TFA salt, 1.0 eq) in anhydrous DMF and add DIPEA (2.0 eq) to neutralize the salt.
- Add the solution of the deprotected linker to the activated carboxylic acid mixture.
- Stir the reaction at room temperature for 4-12 hours under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.
- Upon completion, the reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
- The crude product is then purified by an appropriate method, such as flash column chromatography or preparative HPLC, to yield the final conjugated molecule.

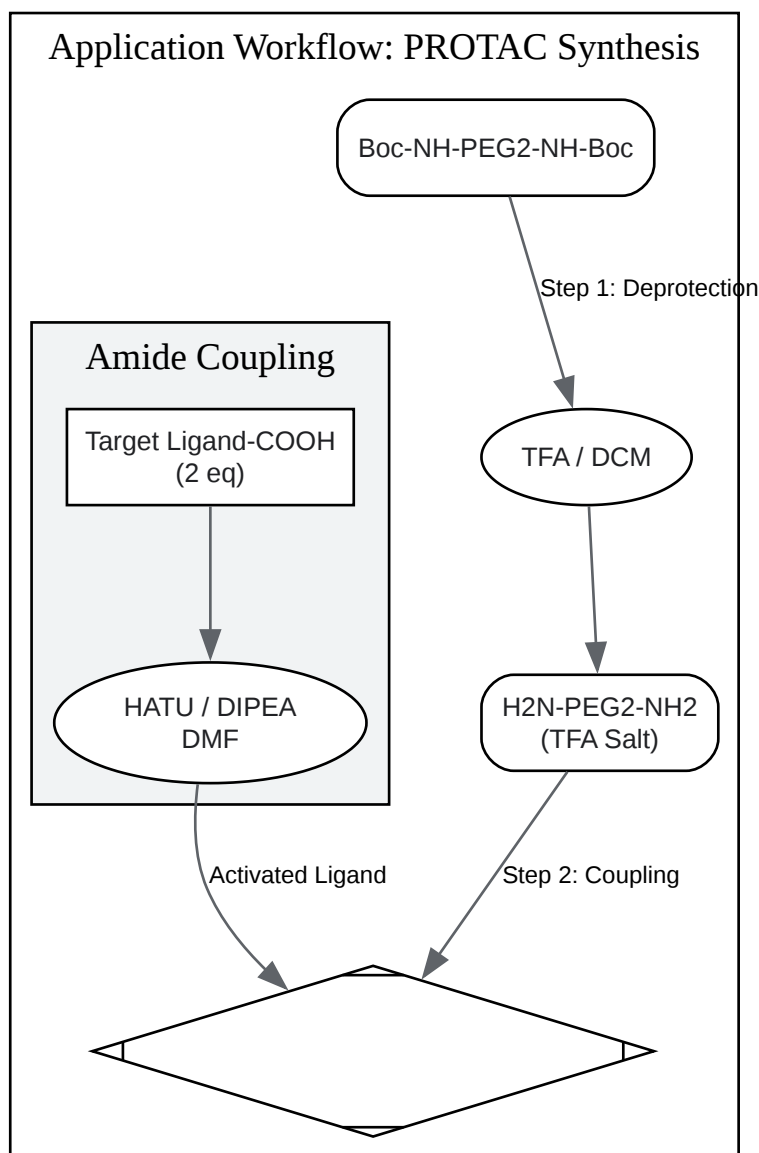
Visualizations

The following diagrams illustrate the chemical synthesis and a typical application workflow for **Boc-NH-PEG2-NH-Boc**.



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Caption: Synthetic pathway for **Boc-NH-PEG2-NH-Boc**.



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Caption: Workflow for PROTAC synthesis using the linker.

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